Welcome to the BenchChem Online Store!
molecular formula C13H16O5 B8360732 Ethyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate

Ethyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate

Cat. No. B8360732
M. Wt: 252.26 g/mol
InChI Key: UFJFJZGJMZKRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09399626B2

Procedure details

tert-Butyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate (2.0 g, 7.14 mmol) in ethanol (20 mL) was heated in a microwave reactor at 120° C. for 90 min. The mixture was cooled to room temperature and the solvent was concentrated under reduced pressure to give a yellow oil. The crude product was purified by flash chromatography (30-40% EtOAc: petroleum ether) to give the title compound as a yellow solid.
Name
tert-Butyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:20])[CH2:12][C:13]([O:15][C:16](C)(C)[CH3:17])=[O:14]>C(O)C>[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:20])[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
tert-Butyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate
Quantity
2 g
Type
reactant
Smiles
OCCOC1=C(C=CC=C1)C(CC(=O)OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (30-40% EtOAc: petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
OCCOC1=C(C=CC=C1)C(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.